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Compound of Interest

Compound Name: 3-(4-Ethylphenyl)cyclohexanone

CAS No.: 898785-41-6

Cat. No.: B1346516 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Foreword: Navigating the Landscape of Novel
Chemical Entities
In the dynamic field of medicinal chemistry and drug development, the exploration of novel

chemical scaffolds is paramount to unlocking new therapeutic avenues. Substituted

cyclohexanones represent a privileged structural motif, appearing in a wide array of biologically

active molecules and serving as versatile intermediates in organic synthesis.[1][2] This guide

focuses on a specific, less-documented derivative, 3-(4-Ethylphenyl)cyclohexanone,

providing a comprehensive technical overview for researchers engaged in the synthesis and

application of new chemical entities. While a specific CAS (Chemical Abstracts Service)

number for this compound is not readily found in major public databases as of early 2026, its

structural analogy to well-characterized compounds allows for a robust projection of its

synthesis, properties, and potential applications.

Compound Identity and Physicochemical Properties
Systematic Name: 3-(4-Ethylphenyl)cyclohexan-1-one

While a dedicated CAS number has not been identified, the systematic IUPAC name provides

an unambiguous descriptor for this molecule. Its core structure consists of a cyclohexanone
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ring substituted at the 3-position with a 4-ethylphenyl group.

Predicted Physicochemical Properties:

The properties of 3-(4-Ethylphenyl)cyclohexanone can be reliably estimated by referencing

structurally similar, well-documented compounds such as 4-Phenylcyclohexanone (CAS: 4894-

75-1) and 3-Phenylcyclohexanone.[3]

Property
Predicted Value for 3-(4-
Ethylphenyl)cyclohexanon
e

Rationale / Comparative
Data

Molecular Formula C₁₄H₁₈O
Based on the constituent

atoms.

Molecular Weight 202.29 g/mol
Calculated from the molecular

formula.

Appearance
Colorless to pale yellow liquid

or low-melting solid

3-Phenylcyclohexanone is a

colorless liquid.[4] 4-

Phenylcyclohexanone is a

white to off-white crystalline

powder.[3] The ethyl group

may lower the melting point

compared to the unsubstituted

phenyl analog.

Boiling Point
> 130-137 °C at reduced

pressure

The boiling point of 3-

Phenylcyclohexanone is

reported as 130-137 °C.[4] The

addition of an ethyl group

would be expected to increase

the boiling point slightly.

Solubility

Soluble in common organic

solvents (e.g., diethyl ether,

chloroform, methanol); limited

solubility in water.

This is a common

characteristic for moderately

polar organic compounds with

significant hydrocarbon

character.[3]
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Strategic Synthesis: A Rational Approach
The construction of the 3-arylcyclohexanone scaffold can be efficiently achieved through

several established synthetic methodologies.[5] The Robinson annulation, a powerful ring-

forming reaction, stands out as a highly logical and versatile approach.[6][7][8][9] This reaction

sequence involves a Michael addition followed by an intramolecular aldol condensation.[6][10]

Proposed Synthetic Pathway: Modified Robinson
Annulation
The synthesis of 3-(4-Ethylphenyl)cyclohexanone can be envisioned through the reaction of

a suitable enolate with an α,β-unsaturated ketone. A practical approach would involve the

conjugate addition of a 4-ethylphenyl organometallic reagent to cyclohexenone.

Overall Reaction:

4-Ethylphenylboronic Acid

Rhodium-catalyzed
1,4-conjugate addition

2-Cyclohexenone

3-(4-Ethylphenyl)cyclohexanone

Click to download full resolution via product page

Figure 1: Proposed synthesis of 3-(4-Ethylphenyl)cyclohexanone.

Detailed Experimental Protocol
This protocol is adapted from a well-established procedure for the synthesis of (R)-3-

Phenylcyclohexanone and is expected to be directly applicable with minor modifications.[4]

Step 1: Reagent Preparation and Reaction Setup

To a two-necked round-bottomed flask equipped with a magnetic stir bar and a reflux

condenser, add 4-ethylphenylboronic acid (1.2 equivalents), a rhodium catalyst such as

acetylacetonatobis(ethylene)rhodium(I) (0.01 equivalents), and a suitable chiral phosphine
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ligand like (R)-BINAP (0.012 equivalents) for asymmetric synthesis if a specific enantiomer is

desired.

Flush the flask with an inert gas (e.g., nitrogen or argon).

Add anhydrous 1,4-dioxane as the solvent, followed by 2-cyclohexenone (1.0 equivalent)

and a small amount of water.

Causality: The rhodium catalyst, in conjunction with the phosphine ligand, forms the active

catalytic species for the 1,4-conjugate addition. The use of an inert atmosphere is crucial to

prevent the oxidation of the catalyst and other reagents. Water is often necessary for the

transmetalation step in the catalytic cycle.

Step 2: Reaction Execution

Heat the reaction mixture to approximately 100-105 °C with vigorous stirring.

Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material

(2-cyclohexenone) is consumed (typically 3-12 hours).

Causality: The elevated temperature provides the necessary activation energy for the catalytic

cycle to proceed at a reasonable rate.

Step 3: Work-up and Purification

Cool the reaction mixture to room temperature.

Remove the solvent under reduced pressure using a rotary evaporator.

Dissolve the residue in diethyl ether and wash sequentially with a dilute aqueous acid

solution (e.g., 1 M HCl) and a dilute aqueous base solution (e.g., 5% NaOH) to remove

unreacted boronic acid and other impurities.[4]

Wash the organic layer with brine, dry over anhydrous magnesium sulfate, filter, and

concentrate in vacuo.

Purify the crude product by column chromatography on silica gel using a hexane/ethyl

acetate gradient to afford the pure 3-(4-Ethylphenyl)cyclohexanone.
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Self-Validation: The success of the purification can be readily assessed by TLC, where the final

product should appear as a single spot. Further confirmation is achieved through the

spectroscopic methods detailed in the following section.

Structural Elucidation and Characterization
The identity and purity of the synthesized 3-(4-Ethylphenyl)cyclohexanone must be

confirmed through a combination of spectroscopic techniques. The expected data are based on

the analysis of structurally related compounds.[4][11][12]

Spectroscopic Data Summary
Technique Expected Observations

¹H NMR

Aromatic protons (AA'BB' system, ~7.1-7.3

ppm), benzylic proton (~3.0 ppm),

cyclohexanone ring protons (~1.7-2.6 ppm),

ethyl group protons (quartet ~2.6 ppm, triplet

~1.2 ppm).

¹³C NMR

Carbonyl carbon (~210 ppm), aromatic carbons

(~126-144 ppm), benzylic carbon (~44 ppm),

cyclohexanone ring carbons (~25-48 ppm), ethyl

group carbons (~15, 28 ppm).

IR Spectroscopy

Strong C=O stretch (~1710 cm⁻¹), C-H

stretches (aromatic and aliphatic, ~2850-3100

cm⁻¹), C=C aromatic stretches (~1600, 1500

cm⁻¹).

Mass Spectrometry Molecular ion peak (M⁺) at m/z = 202.29.

Detailed Spectroscopic Interpretation Workflow
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Synthesized Product
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IR Spectroscopy
(Identify Functional Groups)

NMR Spectroscopy
(¹H and ¹³C)

(Elucidate Connectivity)

Structure Confirmed
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Figure 2: Workflow for the spectroscopic characterization.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to be the most informative.

The benzylic proton at the 3-position of the cyclohexanone ring should appear as a multiplet

around 3.0 ppm. The aromatic region should display a characteristic AA'BB' splitting pattern

for the 1,4-disubstituted benzene ring. The ethyl group will present as a quartet for the

methylene protons and a triplet for the methyl protons. The remaining cyclohexanone

protons will appear as complex multiplets in the aliphatic region.

¹³C NMR Spectroscopy: The carbon NMR spectrum will confirm the number of unique carbon

environments. A key signal will be the carbonyl carbon, expected to be significantly downfield

(around 210 ppm).[4] The aromatic region will show four signals (two for the substituted

carbons and two for the unsubstituted carbons of the phenyl ring). The remaining aliphatic

carbons of the cyclohexanone ring and the ethyl group will appear in the upfield region.

Infrared (IR) Spectroscopy: The IR spectrum provides crucial information about the functional

groups present. A strong, sharp absorption band around 1710 cm⁻¹ is characteristic of the

carbonyl (C=O) stretching vibration of a cyclohexanone.[13] Additional bands corresponding

to aromatic and aliphatic C-H stretching will also be present.

Mass Spectrometry (MS): Mass spectrometry will be used to determine the molecular weight

of the compound. The electron ionization (EI) mass spectrum should show a molecular ion

peak (M⁺) at m/z corresponding to the molecular weight of C₁₄H₁₈O (202.29).
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Applications in Drug Discovery and Development
The cyclohexanone scaffold is a cornerstone in medicinal chemistry, valued for its

conformational properties and its utility as a synthetic intermediate.[1][14] Substituted

cyclohexanones are precursors to a wide range of pharmaceuticals, including analgesics, anti-

inflammatory agents, and compounds targeting the central nervous system.[1][15]

Potential Therapeutic Areas:

Analgesics: The structurally related compound Tramadol, a widely used analgesic, features a

substituted cyclohexanol ring, highlighting the potential of this scaffold in pain management

research.[15]

Oncology: Cyclohexane-1,3-dione derivatives have been investigated as potential

therapeutic agents for non-small-cell lung cancer, indicating the broader applicability of the

cyclohexane core in developing anti-cancer agents.

CNS Disorders: The lipophilic nature of the 3-(4-ethylphenyl)cyclohexanone structure

makes it a candidate for crossing the blood-brain barrier, suggesting potential applications in

the development of treatments for central nervous system disorders.

The ethylphenyl substituent offers a handle for further chemical modification, allowing for the

exploration of structure-activity relationships (SAR) by varying the substitution on the aromatic

ring or by further functionalizing the cyclohexanone core.

Conclusion
While 3-(4-Ethylphenyl)cyclohexanone may not yet be a cataloged chemical with a

designated CAS number, this guide demonstrates that a comprehensive technical

understanding can be built upon established chemical principles and data from analogous

structures. The proposed synthetic route is robust and based on well-understood reaction

mechanisms, and the predicted analytical data provide a clear roadmap for structural

verification. For researchers in drug development, this compound represents an accessible and

promising scaffold for the synthesis of novel molecules with potential therapeutic applications.
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BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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